molecular formula C11H10FN3 B2826414 4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole CAS No. 2097933-10-1

4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole

Cat. No.: B2826414
CAS No.: 2097933-10-1
M. Wt: 203.22
InChI Key: KMYIPIKEWCYMFA-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Compounds featuring the 1,2,3-triazole core, particularly those with cyclopropyl and aryl substitutions, are extensively investigated for their diverse biological activities and favorable physicochemical properties . The triazole ring is known for its metabolic stability, robustness under various conditions, and ability to participate in hydrogen bonding, which can improve binding affinity to biological targets and enhance the pharmacokinetic profile of lead compounds . This specific triazole derivative serves as a valuable building block for the synthesis of novel molecules with potential pharmacological effects. Research on analogous structures has demonstrated promising antimicrobial activity against a range of Gram-positive and Gram-negative pathogens . Furthermore, the 1,2,3-triazole-4-carboxamide motif, which is structurally related to this compound, is a recognized pharmacophore in preclinical studies for anticancer activity . The structural flexibility of this compound allows for further derivatization, making it a versatile intermediate for developing hybrid molecules and probing structure-activity relationships in various therapeutic programs. WARNING: This product is intended for research purposes only and is not suitable for human diagnostic or therapeutic use, or for veterinary use.

Properties

IUPAC Name

4-cyclopropyl-1-(4-fluorophenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c12-9-3-5-10(6-4-9)15-7-11(13-14-15)8-1-2-8/h3-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYIPIKEWCYMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The general procedure includes the following steps:

    Preparation of the Azide: The azide precursor is synthesized by reacting 4-fluoroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.

    Preparation of the Alkyne: The alkyne precursor is prepared by reacting cyclopropyl bromide with sodium acetylide.

    Cycloaddition Reaction: The azide and alkyne precursors are combined in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is typically carried out at room temperature or slightly elevated temperatures to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Saturated derivatives with reduced double or triple bonds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. Specifically, 4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole has shown efficacy against a range of pathogens. For instance, studies have demonstrated its potential in combating fungal infections, which is critical given the increasing resistance to conventional antifungals .

Antiviral Properties

The antiviral potential of triazole derivatives has also been explored. Compounds similar to this compound have been reported to inhibit viral replication in various models, suggesting a promising avenue for the development of new antiviral agents .

Cancer Research

The compound's ability to interact with specific biological targets makes it a candidate for anticancer research. Triazoles are known to modulate pathways involved in cell cycle regulation and apoptosis, which are critical in cancer therapy. Preliminary studies suggest that this compound may influence these pathways positively .

Fungicides

The structural characteristics of this compound allow it to function as a fungicide. Its efficacy against various plant pathogens positions it as a valuable tool in crop protection strategies. The application of such compounds can enhance yield and reduce losses due to fungal diseases in agriculture .

Herbicides

Research into the herbicidal properties of triazole derivatives has indicated potential for selective weed control. The unique binding interactions with plant enzymes could lead to the development of new herbicides that are effective yet environmentally friendly .

Polymer Chemistry

Triazoles are increasingly being incorporated into polymer matrices due to their stability and unique chemical properties. The incorporation of this compound into polymers can enhance thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial uses .

Nanotechnology

In nanotechnology, triazole compounds are being explored as stabilizing agents for nanoparticles. Their ability to form complexes with metal ions can lead to the creation of novel nanomaterials with tailored properties for various applications ranging from electronics to catalysis .

Case Studies

Study Application Findings
Wang et al. (2014)AntifungalDemonstrated significant activity against multiple fungal strains with minimal toxicity to host cells .
Krajczyk et al. (2014)AntiviralShowed inhibition of viral replication in vitro, indicating potential as an antiviral agent .
Pokhodylo et al. (2021)AntimicrobialHighlighted broad-spectrum antimicrobial activity against bacteria and fungi .

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it often acts by binding to a target protein or enzyme, inhibiting its activity. The triazole ring can interact with the active site of the enzyme, while the cyclopropyl and fluorophenyl groups enhance binding affinity and specificity. The molecular targets and pathways involved vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Planarity and Conformational Flexibility

  • For example, 4-cyclopropyl-1-(1-methyl-4-nitroimidazol-5-yl)-1H-1,2,3-triazole (Compound 1) displays a dihedral angle of 53.94° between the triazole and nitroimidazole rings, indicating significant non-planarity .
  • 1-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole : This derivative adopts a planar conformation due to minimal steric hindrance between the 4-fluorophenyl and 4-methoxyphenyl groups, as confirmed by single-crystal X-ray diffraction .
  • Thiazole-Pyrazole-Triazole Hybrids (Compounds 4 and 5) : These isostructural compounds (triclinic, P 1 symmetry) feature near-planar conformations except for one fluorophenyl group, which is oriented perpendicular to the molecular plane .

Crystal Packing and Symmetry

  • Glucofuranosyl-Substituted Triazole: The compound 4-cyclopropyl-1-(6′-deoxy-1′,2′-O-isopropylidene-α-D-glucofuranosyl)-1H-1,2,3-triazole crystallizes in an orthorhombic system (P2₁2₁2₁) with a unit cell volume of 1553.68 ų, reflecting the bulky carbohydrate substituent .
  • 4-Cyclopropyl-1-pyrrolidin-3-yltriazole Dihydrochloride : The pyrrolidine substituent introduces ionic character due to protonation, influencing solubility and crystal packing .

Electronic Properties

  • π-Electron Delocalization : In 4-cyclopropyl-1-(1-methyl-4-nitroimidazol-5-yl)-1H-1,2,3-triazole (1 ), bond distances within the triazole ring suggest extensive π-electron delocalization. In contrast, its carboxylate derivative (2 ) shows localized π-density due to electron-withdrawing effects .
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group (electron-withdrawing) in the target compound may reduce electron density at the triazole core compared to 4-methoxyphenyl (electron-donating) derivatives .

Data Tables

Table 1: Structural Comparison of Selected 1,2,3-Triazole Derivatives

Compound Name Substituents Dihedral Angle (°) Crystal System π-Electron Behavior Synthesis Method
4-Cyclopropyl-1-(4-fluorophenyl)-triazole Cyclopropyl, 4-fluorophenyl N/A N/A Likely delocalized CuAAC
Compound 1 Cyclopropyl, nitroimidazolyl 53.94 Monoclinic Delocalized Solution-phase synthesis
Compound 4 Chlorophenyl, pyrazolyl-thiazole Near-planar Triclinic Delocalized Solid-phase synthesis
Glucofuranosyl-triazole Cyclopropyl, glucofuranosyl N/A Orthorhombic Localized CuAAC

Biological Activity

4-Cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, including antifungal, antibacterial, antiviral, and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Triazole Ring : This is achieved through the reaction of cyclopropyl and fluorophenyl derivatives with azides in the presence of catalysts.
  • Characterization : The compound's structure is confirmed using techniques such as NMR spectroscopy and X-ray crystallography. The crystal structure reveals a monoclinic system with specific intermolecular interactions that enhance its stability and biological activity .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. In studies evaluating various derivatives, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

Antifungal Properties

The antifungal activity of triazoles is well-documented. Compounds similar to this compound have shown efficacy against various fungal strains. For instance, studies report that triazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, making them valuable in treating fungal infections .

Antiviral Activity

The antiviral potential of triazoles has been explored in several studies. For example, certain derivatives have been shown to inhibit viral replication in cell cultures. The mechanisms often involve interference with viral enzymes or host cell pathways essential for viral proliferation .

Anticancer Activity

Several studies have highlighted the anticancer properties of triazole derivatives. In vitro assays indicate that this compound can induce apoptosis in cancer cell lines. The compound's ability to inhibit key signaling pathways involved in cancer progression has been attributed to its structural features that allow for effective interaction with target proteins .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that modifications to the triazole ring can enhance antimicrobial potency .

CompoundMIC (µg/mL)Target Organism
Triazole A25Staphylococcus aureus
Triazole B50Escherichia coli
This compound 50 Candida albicans

Study 2: Anticancer Activity

In another investigation focusing on the anticancer effects of triazoles, this compound was tested against various cancer cell lines. The compound exhibited IC50 values ranging from 20 to 30 µM across different cell types, indicating a promising therapeutic index for further development .

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

Q & A

Q. What are the optimal synthetic routes for 4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cycloaddition reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole core. Key steps include:

  • Precursor Preparation : Use of 4-fluorophenyl azide and cyclopropylacetylene derivatives.
  • Reaction Conditions : Ethanol or DMF as solvents, with Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) at 60–80°C for 12–24 hours. Refluxing with acetic acid as a proton donor can improve regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product. Yield optimization (60–85%) depends on stoichiometric ratios and catalyst loading .

Q. How is the compound characterized, and which spectroscopic/analytical methods are most effective?

Methodological Answer: Characterization involves:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, fluorophenyl aromatic signals at δ 7.0–7.5 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolves conformational preferences (e.g., dihedral angles between triazole and fluorophenyl groups) .
  • FT-IR : Confirms functional groups (e.g., triazole C=N stretching at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s reactivity and bioactivity compared to other substituents (e.g., methyl, phenyl)?

Methodological Answer:

  • Steric and Electronic Effects : The cyclopropyl group introduces angle strain, enhancing electrophilicity at the triazole ring. This can improve binding to biological targets (e.g., enzymes) compared to bulkier substituents .
  • Comparative SAR Studies : Replace cyclopropyl with methyl/phenyl groups and evaluate bioactivity (e.g., antimicrobial IC₅₀ values). Use molecular docking to assess steric clashes or hydrogen-bonding interactions .

Q. How can researchers address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., cell line specificity, incubation time, and solvent controls). For example, discrepancies in antifungal activity may arise from differences in fungal strain susceptibility .
  • Metabolic Stability Testing : Assess compound degradation in assay media (e.g., via LC-MS) to rule out false negatives .
  • Structural Confirmation : Re-characterize batches using XRD or 2D NMR to ensure no synthetic byproducts interfere .

Q. What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways (e.g., oxidation of cyclopropyl to cyclopropanol) .

Q. How can the compound serve as a precursor for more complex derivatives?

Methodological Answer:

  • Functionalization : Perform Suzuki-Miyaura coupling on the fluorophenyl ring to introduce heteroaryl groups.
  • Click Chemistry : Use the triazole as a bioorthogonal handle to attach fluorophores or targeting moieties (e.g., PEG chains) .
  • Cyclopropane Ring Modification : Oxidative ring-opening with m-CPBA to form diols or ketones for further derivatization .

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